Structural Regiochemistry: α-Methyl-Branched Nitrile vs. Linear β-Propanenitrile Scaffolds
2-(2,4-Difluorophenyl)propanenitrile (CAS 1096815-82-5) is distinguished from the most commonly catalogued close analog, 3-(2,4-difluorophenyl)propanenitrile (CAS 134672-74-5, PubChem CID 18353395), by the position of the nitrile group relative to the aromatic ring: the target compound carries the nitrile on a branched α-carbon directly attached to the phenyl ring (a methyl-branched propanenitrile, also catalogued as 2,4-difluoro-α-methylbenzeneacetonitrile), whereas CAS 134672-74-5 is a linear β-propanenitrile with the nitrile group located two methylene units from the ring . This difference introduces chirality at the α-carbon in 2-(2,4-difluorophenyl)propanenitrile (the carbon bearing the methyl, nitrile, and aryl substituents has four distinct groups), making it a racemic mixture of (R)- and (S)-enantiomers with distinct three-dimensional shapes, whereas the linear 3-(2,4-difluorophenyl)propanenitrile is achiral and presents a conformationally flexible two-carbon linker rather than a conformationally constrained branched scaffold. These topological differences are material to target engagement: a branched chiral intermediate presents a different binding geometry to enzyme active sites and receptor pockets compared to a linear achiral analog, and the two compounds cannot be used interchangeably in stereoselective synthetic sequences . Physicochemical comparison: 3-(2,4-difluorophenyl)propanenitrile has a predicted boiling point of 260.7±25.0 °C and predicted density of 1.189±0.06 g/cm³ ; corresponding predicted values for the α-branched target compound are not available in public databases. The computed XLogP3-AA for the linear analog is 2.1 [1]; the branched scaffold is expected to exhibit a higher logP owing to the additional methyl branching adjacent to the aromatic ring, though no experimentally measured value has been published. Such differences in lipophilicity are known to influence passive membrane permeability and metabolic stability in drug-like scaffolds, with α-branching frequently reducing metabolic clearance relative to linear homologs via steric shielding of the nitrile from hydrolytic enzymes [2].
| Evidence Dimension | Molecular topology: α-methyl-branched nitrile (chiral) vs. linear β-propanenitrile (achiral) |
|---|---|
| Target Compound Data | 2-(2,4-Difluorophenyl)propanenitrile: branched α-carbon, chiral center present, MW 167.16 g/mol, C9H7F2N |
| Comparator Or Baseline | 3-(2,4-Difluorophenyl)propanenitrile (CAS 134672-74-5): linear β-propanenitrile, achiral, MW 167.15 g/mol, C9H7F2N, boiling point 260.7±25.0 °C (predicted), density 1.189±0.06 g/cm³ (predicted), XLogP3-AA 2.1 |
| Quantified Difference | Presence vs. absence of chirality at the α-carbon. Topological polar surface area (TPSA) identical at 23.8 Ų for the linear analog; no published TPSA for the branched target. Lipophilicity differential expected but not quantified in public data. |
| Conditions | Structural comparison based on IUPAC naming conventions, PubChem 2D/3D structural records, and ChemSpider structural depiction. |
Why This Matters
In stereoselective synthesis and chiral drug candidate development, the presence of a chiral center determines whether enantioselective synthetic steps or chiral resolution are required, and substituting an achiral linear analog for a chiral branched scaffold introduces an uncontrolled stereochemical variable that can confound SAR data and scale-up processes.
- [1] PubChem. Compound Summary for 3-(2,4-Difluorophenyl)propanenitrile (CID 18353395). https://pubchem.ncbi.nlm.nih.gov/compound/134672-74-5 (Reports XLogP3-AA of 2.1, topological polar surface area 23.8 Ų, rotatable bond count of 2). View Source
- [2] US6794542B2. Method for the preparation of enantiomerically enriched compounds (DSM N.V.). Filed 2000-12-04. https://webapp1.dlib.indiana.edu/virtual_disk_library/index.cgi/5628977/FID3294/OG/html/1286-3/us06794542-20040921.html (Patent describing stereoselective synthesis of α-substituted phenylpropanenitriles, establishing the class significance of chirality for this scaffold). View Source
